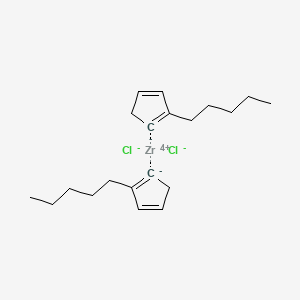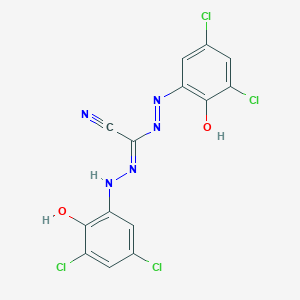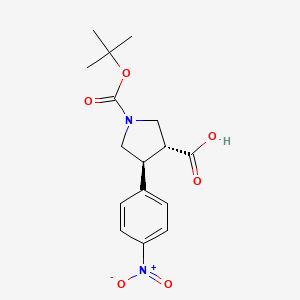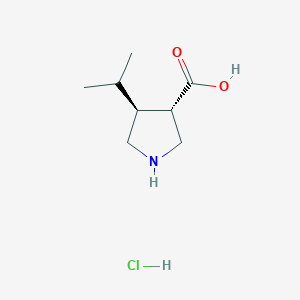
Bis(pentylcyclopentadienyl)zirconium dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(pentylcyclopentadienyl)zirconium dichloride (Cp2ZrCl2) is an organometallic compound that has been used in various scientific fields, including organic synthesis, catalysis, and biochemistry. The compound has a unique structure, consisting of two pentylcyclopentadienyl rings connected to a zirconium atom, which is then bound to two chlorine atoms. Cp2ZrCl2 is a versatile compound that has been used for a variety of applications, ranging from laboratory experiments to industrial processes.
作用机制
Bis(pentylcyclopentadienyl)zirconium dichloride acts as a Lewis acid, meaning that it can accept electrons from other molecules. This allows Bis(pentylcyclopentadienyl)zirconium dichloride to form complexes with other molecules, such as proteins and enzymes. These complexes can then interact with the active sites of proteins and enzymes, allowing them to be inhibited or activated.
Biochemical and Physiological Effects
Bis(pentylcyclopentadienyl)zirconium dichloride has been shown to have a variety of biochemical and physiological effects. Bis(pentylcyclopentadienyl)zirconium dichloride has been shown to inhibit the activity of enzymes, such as proteases, phosphatases, and kinases. It has also been shown to inhibit the activity of proteins, such as transcription factors and ion channels. In addition, Bis(pentylcyclopentadienyl)zirconium dichloride has been shown to have anti-inflammatory and anti-cancer effects.
实验室实验的优点和局限性
Bis(pentylcyclopentadienyl)zirconium dichloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it is stable in a wide range of solvents. In addition, it is non-toxic and non-volatile. However, there are some limitations to its use in laboratory experiments. Bis(pentylcyclopentadienyl)zirconium dichloride is not soluble in water, and it can react with some molecules, such as amines, alcohols, and carboxylic acids.
未来方向
Bis(pentylcyclopentadienyl)zirconium dichloride has a wide range of potential future applications. It could be used as a catalyst for a variety of reactions, such as Diels-Alder reactions, Wittig reactions, and Heck reactions. In addition, it could be used to study the structure and function of proteins and enzymes. Bis(pentylcyclopentadienyl)zirconium dichloride could also be used to develop new drugs and therapies, as it has been shown to have anti-inflammatory and anti-cancer effects. Finally, Bis(pentylcyclopentadienyl)zirconium dichloride could be used to develop new materials, such as catalysts, sensors, and optical materials.
合成方法
Bis(pentylcyclopentadienyl)zirconium dichloride can be synthesized in a variety of ways, depending on the desired product. The most common method is the reaction of pentylcyclopentadiene and zirconocene dichloride in a solvent. This reaction produces a product that is a mixture of Bis(pentylcyclopentadienyl)zirconium dichloride and Cp2ZrCl. The product can then be purified by chromatography or distillation. Other methods for synthesizing Bis(pentylcyclopentadienyl)zirconium dichloride include metathesis, hydrolysis, and reduction.
科学研究应用
Bis(pentylcyclopentadienyl)zirconium dichloride has been used in a variety of scientific research applications, including organic synthesis, catalysis, and biochemistry. In organic synthesis, Bis(pentylcyclopentadienyl)zirconium dichloride is used as a catalyst for a variety of reactions, including Diels-Alder reactions, Wittig reactions, and Heck reactions. In catalysis, Bis(pentylcyclopentadienyl)zirconium dichloride is used to promote hydrogenation and hydroformylation reactions. In biochemistry, Bis(pentylcyclopentadienyl)zirconium dichloride has been used to study the structure and function of proteins and enzymes.
属性
IUPAC Name |
2-pentylcyclopenta-1,3-diene;zirconium(4+);dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H15.2ClH.Zr/c2*1-2-3-4-7-10-8-5-6-9-10;;;/h2*5,8H,2-4,6-7H2,1H3;2*1H;/q2*-1;;;+4/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFLSKGKPILYFC-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=[C-]CC=C1.CCCCCC1=[C-]CC=C1.[Cl-].[Cl-].[Zr+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Cl2Zr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-amino-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1-[(2S,3S)-2-methyl-1-phenoxypentan-3-yl]urea](/img/structure/B1142266.png)
![2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile](/img/structure/B1142267.png)





![(1S,3S,5S)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1142285.png)